Mercury, (((p-tolyl)sulfamoyl)imino)bis(methyl-
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Overview
Description
Methyl-mercury toluenesulphamide is an organomercury compound that combines the toxic properties of methylmercury with the structural characteristics of toluenesulphamideMethylmercury is known for its high toxicity and ability to bioaccumulate in living organisms, making it a critical subject of study in toxicology and environmental science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl-mercury toluenesulphamide typically involves the reaction of methylmercury chloride with toluenesulphamide under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide or acetonitrile, with the presence of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is usually heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of methyl-mercury toluenesulphamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are critical due to the toxic nature of methylmercury, and the process is typically carried out in closed systems to prevent exposure .
Chemical Reactions Analysis
Types of Reactions: Methyl-mercury toluenesulphamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert it back to elemental mercury or other lower oxidation states.
Substitution: The toluenesulphamide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) compounds, while reduction can produce elemental mercury .
Scientific Research Applications
Methyl-mercury toluenesulphamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organomercury chemistry.
Biology: The compound is studied for its toxicological effects on living organisms, particularly its impact on the nervous system and its ability to bioaccumulate.
Medicine: Research is conducted on its potential therapeutic applications and its role in drug development.
Industry: It is used in the development of sensors for mercury detection and in the study of environmental contamination and remediation techniques
Mechanism of Action
The mechanism of action of methyl-mercury toluenesulphamide involves its interaction with cellular components, leading to toxic effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular damage. It also induces oxidative stress by generating reactive oxygen species, which further contributes to its toxicity. The molecular targets include enzymes involved in cellular metabolism and signaling pathways related to oxidative stress response .
Comparison with Similar Compounds
- Methylmercury chloride
- Phenylmercury acetate
- Dimethylmercury
Comparison: Methyl-mercury toluenesulphamide is unique due to the presence of the toluenesulphamide group, which imparts different chemical properties compared to other methylmercury compoundsCompared to phenylmercury acetate and dimethylmercury, it offers different toxicological profiles and environmental behaviors .
Properties
CAS No. |
102280-93-3 |
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Molecular Formula |
C9H14Hg2N2O2S |
Molecular Weight |
615.47 g/mol |
IUPAC Name |
methyl-[methylmercurio-[(4-methylphenyl)sulfamoyl]amino]mercury |
InChI |
InChI=1S/C7H8N2O2S.2CH3.2Hg/c1-6-2-4-7(5-3-6)9-12(8,10)11;;;;/h2-5,9H,1H3;2*1H3;; |
InChI Key |
CZFXGPZAACPCPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N([Hg]C)[Hg]C |
Origin of Product |
United States |
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